N-piridin-4-il-4-pirrolidin-1-ilsulfonilbenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

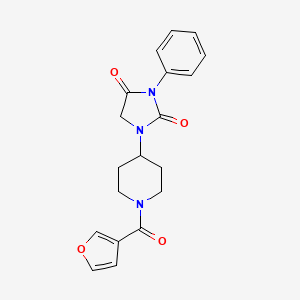

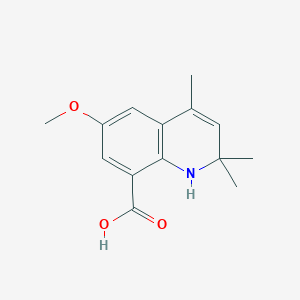

“N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic compound that contains a pyridine ring and a pyrrolidine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyridine ring and a pyrrolidine ring connected by a sulfonylbenzamide group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . Pyridine rings can undergo electrophilic substitution reactions, while pyrrolidine rings can participate in a variety of reactions due to the presence of the amine group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the pyridine ring could make the compound basic, while the pyrrolidine ring could confer solubility in organic solvents .Aplicaciones Científicas De Investigación

- Los anillos de piridina y pirrolidina en N-piridin-4-il-4-pirrolidin-1-ilsulfonilbenzamida se pueden modificar para crear nuevos agentes anticancerígenos. Los investigadores han explorado derivados con diferentes sustituyentes para mejorar la citotoxicidad contra las células cancerosas. La flexibilidad del andamiaje permite modificaciones diversas, lo que podría mejorar la selectividad y la eficacia del fármaco .

Agentes Anticancerígenos

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

The structure of the pyrrolidine ring allows a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .

Propiedades

IUPAC Name |

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)23(21,22)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNZILQXRILYDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid](/img/structure/B2393529.png)

![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2393534.png)

![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2393536.png)

![6-cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393537.png)

![4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2393544.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2393548.png)